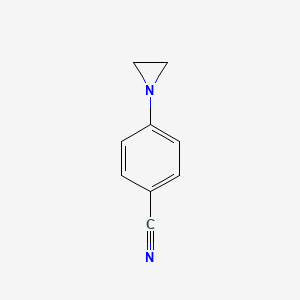

N-(p-Cyanophenyl)aziridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

30855-80-2 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-(aziridin-1-yl)benzonitrile |

InChI |

InChI=1S/C9H8N2/c10-7-8-1-3-9(4-2-8)11-5-6-11/h1-4H,5-6H2 |

InChI Key |

DSCYYBAIFGQGAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Significance of Aziridine Scaffolds in Contemporary Chemical Synthesis

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds. researchgate.net Their significance in modern organic synthesis stems from their high reactivity, which is a direct consequence of the inherent strain in their three-membered ring structure. researchgate.netwikipedia.org This ring strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, leading to the formation of diverse and valuable nitrogen-containing compounds. researchgate.netmdpi.com

The ability of aziridines to act as precursors for a range of functionalized amines makes them crucial intermediates in the synthesis of biologically active molecules, natural products, and pharmaceuticals. mdpi.comrsc.org For instance, they are used in the preparation of amino acids, peptides, and various alkaloids. mdpi.comrsc.org The stereocontrolled synthesis of complex amine-containing scaffolds is a powerful application of aziridine (B145994) chemistry. nih.gov

Furthermore, aziridines can undergo ring-expansion reactions to form larger heterocyclic systems like azetidines and piperidines, further expanding their synthetic utility. researchgate.netnih.gov The development of catalytic methods for aziridination and subsequent transformations has been a major focus, with transition metal catalysis playing a pivotal role in achieving high efficiency and selectivity. mdpi.comorganic-chemistry.org

Synthetic Methodologies for N P Cyanophenyl Aziridine and Its Derivatives

Regioselective C-Functionalization of the Aziridine (B145994) Ring

The regioselective carbon-functionalization of the aziridine ring is a paramount strategy for the synthesis of complex nitrogen-containing molecules from simpler precursors like N-(p-cyanophenyl)aziridine. This process involves the nucleophilic opening of the strained three-membered ring to form a new carbon-carbon bond at one of the ring's carbon atoms. The regioselectivity of this ring-opening is a critical aspect, dictating the final product's constitution. It is primarily governed by the electronic and steric nature of the substituents on both the nitrogen and carbon atoms of the aziridine, as well as the reaction conditions, including the choice of catalyst and nucleophile. mdpi.comscilit.comacs.org

For N-aryl aziridines, such as this compound, the electronic properties of the aryl substituent significantly influence the regioselectivity of the ring-opening reaction. The p-cyanophenyl group is a potent electron-withdrawing group, which activates the aziridine ring towards nucleophilic attack. This activation is a common feature for N-aryl aziridines bearing electron-withdrawing substituents. mdpi.comresearchgate.net

The regiochemical outcome of the C-functionalization of a 2-substituted this compound with a carbon nucleophile can theoretically proceed via two pathways: attack at the C2 (benzylic, if the substituent is aryl) or C3 (unsubstituted) position. The preferred pathway is a result of a delicate balance between electronic and steric effects.

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers a powerful toolkit for controlling the regioselectivity of aziridine ring-opening reactions. mdpi.comscilit.com Palladium, nickel, rhodium, and copper complexes have been extensively used to promote the reaction of aziridines with a variety of carbon nucleophiles. mdpi.comacs.orgnih.gov

In the context of N-aryl aziridines, palladium-catalyzed cross-coupling reactions have been shown to be highly effective for regioselective C-C bond formation. acs.org For instance, the palladium-catalyzed ring-opening of N-tosylaziridines with organoboronic acids proceeds with high regioselectivity. mdpi.com Although not specifically demonstrated for this compound, the principles can be extended. The regioselectivity in these reactions is often dictated by the oxidative addition of the palladium(0) catalyst to the less sterically hindered C-N bond of the aziridine ring, following an SN2-type mechanism. acs.org

Nickel-catalyzed reactions have also emerged as a valuable method for the C-functionalization of aziridines. For example, nickel-catalyzed reductive carboxylation of aziridines has been developed to produce valuable β-amino acids. mdpi.com Furthermore, nickel-catalyzed C-H coupling of benzamides with aziridines provides access to functionalized 3,4-dihydroisoquinolinones. mdpi.com The regioselectivity in these transformations is influenced by the nature of the substituents on the aziridine ring. mdpi.com

Lewis Acid-Catalyzed Approaches

Lewis acids are also effective catalysts for the ring-opening of aziridines with carbon nucleophiles. researchgate.netbioorg.orgresearchgate.net The Lewis acid coordinates to the nitrogen atom of the aziridine, further polarizing the C-N bonds and enhancing the ring's susceptibility to nucleophilic attack. The regioselectivity of Lewis acid-catalyzed ring-opening reactions is highly dependent on the nature of the aziridine substituents. researchgate.net In the case of 2-aryl-N-sulfonylaziridines, nucleophilic attack generally occurs at the benzylic position due to the stabilization of the resulting carbocation-like transition state.

For N-aryl aziridines with electron-withdrawing groups, the regioselectivity can be more nuanced. While the electron-withdrawing nature of the p-cyanophenyl group would generally favor nucleophilic attack at the more electron-deficient carbon atom, steric factors and the nature of the nucleophile and Lewis acid play a crucial role in determining the final outcome.

The following table summarizes representative examples of regioselective C-functionalization of N-activated aziridines with carbon nucleophiles, which can serve as models for the expected reactivity of this compound.

| Aziridine Substrate | Carbon Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity | Ref. |

| 2-Aryl-N-tosylaziridine | 2-(Bromoaryl)acetonitriles | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Substituted tetrahydroquinolines | Attack at the benzylic carbon | acs.org |

| N-Tosyl styrenyl aziridine | Aldehydes | Photoredox catalyst | β-Amino ketones | Complete regioselectivity | mdpi.com |

| N-Acyl aziridines | Radical initiators | Titanocene catalyst | β²-Aryl amino acids | High regioselectivity | scilit.com |

| 2-Substituted aziridine-2-carboxylate (B8329488) | Isocyanates | Lewis Acid | 4-Functionalized imidazolidin-2-ones | Regio- and stereospecific | bioorg.org |

Table 1: Examples of Regioselective C-Functionalization of N-Activated Aziridines

Nucleophilic Ring-Opening Reactions of the Aziridine Ring

Regioselectivity and Stereoselectivity in Ring Opening

The regioselectivity of the ring-opening of N-substituted aziridines is influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. frontiersin.org Generally, in the absence of strong electronic effects from substituents on the carbon atoms of the ring, nucleophilic attack occurs at the less substituted carbon, following an SN2-type mechanism. nih.gov However, the presence of substituents that can stabilize a positive charge, such as an aryl group, can lead to attack at the more substituted benzylic position, particularly in Lewis acid-catalyzed reactions. nih.gov

The stereochemistry of the ring-opening reaction is also a critical aspect. For many nucleophilic ring-opening reactions of aziridines, the process is stereospecific, proceeding with an inversion of configuration at the carbon atom undergoing attack. wikipedia.org

Reactivity with Carbon-Based Nucleophiles (e.g., Organolithium Reagents, Organocuprates)

The reaction of this compound with carbon-based nucleophiles like organolithium reagents and organocuprates provides a direct route to the formation of new carbon-carbon bonds.

Organolithium Reagents: These highly reactive nucleophiles can add to activated aziridines. However, their high reactivity can sometimes lead to a lack of selectivity, with potential for reaction at other functional groups within the molecule. nih.gov In the context of aziridine-2-carboxamides, organolithium reagents have been shown to react selectively at the amide carbonyl at low temperatures, with the aziridine ring remaining intact. nih.gov

Organocuprates: Organocuprates, also known as Gilman reagents, are generally softer nucleophiles compared to organolithium reagents. masterorganicchemistry.com This property often leads to higher regioselectivity in reactions with electrophiles. They are particularly effective in conjugate addition reactions and can open epoxide rings with high selectivity for the less hindered position. wikipedia.orgmasterorganicchemistry.com While specific data on this compound is limited, the general reactivity profile of organocuprates suggests they would be effective for regioselective ring-opening, attacking the less substituted carbon of the aziridine ring. wikipedia.org

Table 1: Reactivity of Aziridines with Carbon-Based Nucleophiles

| Nucleophile | General Reactivity with Aziridines | Expected Product with this compound | Reference |

|---|---|---|---|

| Organolithium Reagents | Highly reactive, potential for side reactions. Can be selective under specific conditions. | Ring-opened product via C-C bond formation. | nih.gov |

| Organocuprates (Gilman Reagents) | Softer nucleophiles, good for regioselective ring-opening at the less hindered carbon. | Ring-opened product with high regioselectivity. | wikipedia.orgmasterorganicchemistry.com |

Reactivity with Heteroatomic Nucleophiles (e.g., Amines, Alcohols, Halides)

The ring-opening of aziridines with heteroatomic nucleophiles is a well-established method for the synthesis of 1,2-difunctionalized compounds. researchgate.net The N-(p-cyanophenyl) group activates the aziridine ring towards such nucleophilic attacks. clockss.org

Amines: The reaction of aziridines with amines is a common method for the synthesis of 1,2-diamines. The reaction is often catalyzed by acids or Lewis acids to enhance the electrophilicity of the aziridine. researchgate.netacs.org

Alcohols: Alcohols can act as nucleophiles to open the aziridine ring, leading to the formation of β-amino ethers. This reaction is typically carried out under acidic conditions. nih.gov

Halides: Halide ions can also serve as nucleophiles for the ring-opening of aziridines, yielding β-haloamines. Lewis acids are often employed to facilitate this transformation. nih.gov

Acid-Catalyzed Ring Opening Processes

Brønsted acids play a significant role in promoting the ring-opening of aziridines. frontiersin.org Protonation of the aziridine nitrogen increases the ring strain and enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. frontiersin.org The regioselectivity of acid-catalyzed ring-opening can be influenced by the stability of the resulting carbocation-like transition state. frontiersin.org For instance, in the presence of a strong acid like trifluoroacetic acid (TFA), the ring-opening of certain substituted aziridines proceeds efficiently and regioselectively. frontiersin.org A plausible mechanism involves the formation of a protonated aziridinium (B1262131) ion, which is then attacked by the nucleophile. frontiersin.org

Table 2: Examples of Acid-Catalyzed Ring-Opening of Aziridines

| Acid Catalyst | Nucleophile | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | H₂O | γ-Aziridinyl ketone | Regioselective ring-opening to a hydroxy product in 90% yield. | frontiersin.org |

| Sulfuric acid (H₂SO₄) | H₂O | γ-Aziridinyl ketone | Efficient regioselective ring-opening in 82% yield. | frontiersin.org |

| Acetic Acid | - | Silyl-protected aziridine | Regioselective formation of an acetate-opened product in 90% yield. | frontiersin.org |

Lewis Acid-Promoted Ring Opening Reactions

Lewis acids are widely used to catalyze the ring-opening of aziridines by coordinating to the nitrogen atom, which further activates the ring towards nucleophilic attack. nih.govgoogle.com This strategy has been successfully applied to a variety of nucleophiles and aziridine substrates. The choice of Lewis acid can influence the regio- and stereoselectivity of the reaction. For example, BF₃·Et₂O has been used to catalyze the cycloaddition of activated spiro-aziridines with heteroarenes, leading to spiro-oxindole-fused pyrrolidines with high diastereoselectivity. researchgate.net Similarly, scandium triflate (Sc(OTf)₃) is an effective catalyst for the ring-opening of N-tosylaziridines with various nucleophiles.

It is important to note that the presence of a suitable Lewis acid can be crucial for the reaction to proceed at all. bioorg.org In some cases, the reaction does not occur in the absence of a Lewis acid catalyst. bioorg.org The mechanism of Lewis acid-promoted ring-opening generally involves the formation of an aziridinium ion intermediate, which is then attacked by the nucleophile in an SN2-type fashion. nih.govmdpi.com

Mechanistic Elucidation of Ring-Opening Pathways

The mechanism of nucleophilic ring-opening of aziridines is generally understood to proceed via an SN2-type pathway. mdpi.com This is supported by the common observation of inversion of stereochemistry at the site of nucleophilic attack. wikipedia.org In acid-catalyzed or Lewis acid-promoted reactions, the initial step is the activation of the aziridine by protonation or coordination to the Lewis acid. frontiersin.orgnih.gov This activation makes the carbon atoms of the ring more electrophilic.

The subsequent nucleophilic attack can occur at either of the two ring carbons. The regioselectivity is a balance of steric and electronic factors. researchgate.net In the absence of significant electronic bias, the nucleophile preferentially attacks the less sterically hindered carbon atom. However, if one of the ring carbons is benzylic or can otherwise stabilize a partial positive charge, attack at that more substituted carbon can be favored, especially under conditions that promote a more SN1-like character in the transition state. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to further understand the transition states and energy barriers involved in these ring-opening reactions. researchgate.net

Ring Expansion Reactions of this compound

The high ring strain of aziridines makes them prone to undergo ring-expansion reactions to form more stable five- or six-membered heterocyclic compounds. sioc-journal.cn These transformations are of significant interest as they provide access to important structural motifs found in pharmaceuticals and natural products. sioc-journal.cn

The ring expansion of N-aryl aziridines to form imidazolines and their derivatives is a well-established synthetic route. Lewis acids play a crucial role in promoting these reactions by activating the aziridine ring. bioorg.orgrsc.org The reaction typically proceeds through the formation of an aziridinium ion intermediate, which facilitates nucleophilic attack and subsequent ring expansion. bioorg.org

A common method involves the reaction of an activated aziridine with an isocyanate in the presence of a Lewis acid catalyst. This cycloaddition reaction can proceed with high regio- and stereospecificity to yield imidazolidin-2-ones, which are structurally related to imidazolines. bioorg.orgrsc.org For instance, the Lewis acid-catalyzed reaction of N-substituted aziridine-2-carboxylates with various isocyanates produces a range of functionalized imidazolidin-2-ones in high yields, preserving the stereochemistry at the C-2 position of the original aziridine. bioorg.org

Another relevant transformation is the Heine reaction, which involves the isomerization of an intermediate imidoyl aziridine to a 2-imidazoline. nih.gov This process can be facilitated in a one-pot synthesis from an aziridine and an imidoyl chloride. The reaction mechanism can involve activation by a Brønsted or Lewis acid, leading to regiocontrolled and stereospecific formation of highly substituted 2-imidazolines. nih.gov The stereochemistry of the starting aziridine is retained in the final 2-imidazoline product. nih.gov

Table 1: Examples of Lewis Acid Promoted Ring Expansion to Imidazoline Derivatives This table is illustrative and based on general findings for activated aziridines.

| Aziridine Reactant | Reagent | Lewis Acid Catalyst | Product | Reference(s) |

| Chiral Aziridine-2-carboxylate | Phenyl Isocyanate | Various (e.g., Sc(OTf)₃, Yb(OTf)₃) | Imidazolidin-2-one | bioorg.org, rsc.org |

| Ethyl 3-phenylaziridine-2-carboxylate | N-phenylbenzimidoyl chloride | In situ generated acid | cis/trans 2-Imidazoline | nih.gov |

Conversion to Pyrrolidines and Piperidines

This compound and its derivatives can be converted into larger, more complex nitrogen-containing heterocycles such as pyrrolidines and piperidines. researchgate.netnih.gov These reactions often involve intramolecular cyclization or ring expansion with a suitable reaction partner.

One synthetic strategy involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into 4-phenylpiperidine-4-carbonitriles. nih.gov This transformation is achieved through alkylation of the aziridine nitrogen followed by a microwave-assisted 6-exo-tet cyclization and subsequent regiospecific ring opening of the aziridinium intermediate. nih.gov

Transition metal catalysis also offers powerful methods for the ring expansion of aziridines. researchgate.net For example, copper-catalyzed transformations of aziridines can lead to the formation of pyrrolidines, although these are often intramolecular examples. researchgate.net The development of intermolecular ring expansion reactions to form piperidines and other N-heterocycles remains an active area of research. researchgate.net Furthermore, radical-mediated reactions provide another pathway; intramolecular cyclization of nitrogen-centered radicals onto tethered π-systems can construct pyrrolidine (B122466) rings. acs.org

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. ucl.ac.uk Aziridines, particularly those activated with electron-withdrawing groups like the p-cyanophenyl substituent, can serve as precursors to azomethine ylides. rsc.orgwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with various dipolarophiles (such as alkenes and alkynes) to form pyrrolidine and pyrroline (B1223166) derivatives, respectively. wikipedia.org

The generation of the azomethine ylide from the aziridine ring can be achieved either thermally or photochemically. rsc.orgnih.gov The process involves a conrotatory or disrotatory ring-opening of the C-C bond of the aziridine ring. wikipedia.org The N-substituent plays a critical role in this process; electron-withdrawing groups can stabilize the resulting ylide. wikipedia.org

Recent advancements include the use of visible-light photoredox catalysis to generate azomethine ylides from aziridines under mild conditions. nih.gov This method allows for rapid reaction with a wide array of dipolarophiles, including olefins and aldehydes, to produce highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Table 2: Generation and Cycloaddition of Azomethine Ylides from Aziridines This table summarizes general methods applicable to this compound.

| Generation Method | Dipolarophile | Product | Key Features | Reference(s) |

| Thermal Ring Opening | Alkenes, Alkynes | Pyrrolidines, Pyrrolines | Covalent functionalization of materials like carbon nanohorns. rsc.org | rsc.org, wikipedia.org |

| Visible-Light Photocatalysis | Olefins, Aldehydes, Alkynes | Pyrrolidines, Dihydropyrroles, Pyrroles | Mild conditions, high diastereoselectivity, access to densely functionalized products. nih.gov | nih.gov |

| Lewis Acid Promotion | Aldehydes | Oxazolidines | Lewis acids can catalyze the cycloaddition of azomethine ylides to carbonyl compounds. mdpi.com | mdpi.com |

Polymerization Reactions Involving this compound

The strained aziridine ring can undergo ring-opening polymerization to form polyamines. The nature of the N-substituent dictates the polymerization mechanism, which can be either anionic or cationic. rsc.orgutwente.nl

N-aryl aziridines with electron-withdrawing substituents, such as the p-cyanophenyl group, are activated towards Anionic Ring-Opening Polymerization (AROP). utwente.nlmdpi.com This activation is analogous to that provided by N-sulfonyl or N-acyl groups, which deactivate the nitrogen lone pair, preventing the branching reactions that are common in cationic polymerizations. mdpi.comresearchgate.net

The AROP of activated aziridines typically proceeds via a living polymerization mechanism, allowing for the synthesis of linear polyamines with controlled molecular weights and narrow molecular weight distributions. mpg.deutwente.nl The polymerization is initiated by a nucleophile (e.g., an organometallic reagent or an aza-anion) that attacks one of the carbon atoms of the aziridine ring, leading to ring opening and the formation of a propagating aza-anionic chain end. mdpi.com This process continues with the sequential addition of monomer units. mdpi.com The use of N-p-cyanophenyl-activated aziridines in AROP offers a pathway to novel linear poly(ethylene imine)-like structures.

Table 3: Characteristics of AROP of Activated Aziridines This table is based on findings for N-sulfonyl and N-Boc activated aziridines, which are analogous to this compound.

| Feature | Description | Reference(s) |

| Mechanism | Living anionic polymerization initiated by a nucleophile. | mpg.de, mdpi.com |

| Monomer Requirement | Aziridine must be activated by an electron-withdrawing group (e.g., sulfonyl, acyl, cyanoaryl). | researchgate.net, mdpi.com, utwente.nl |

| Polymer Structure | Linear polyamines. | mdpi.com, utwente.nl |

| Control | Allows for control over molecular weight and low dispersity. | nsf.gov |

| Copolymerization | Can be used to create block copolymers with other monomers like epoxides. | mpg.de |

Cationic Ring-Opening Polymerization (CROP) of this compound Derivatives

Cationic Ring-Opening Polymerization (CROP) is the typical polymerization pathway for non-activated and N-alkyl aziridines. utwente.nlresearchgate.net The mechanism involves protonation or Lewis acid activation of the aziridine nitrogen, forming an aziridinium cation. However, the nucleophilicity of the nitrogen atoms in the growing polymer chain can lead to attack on the backbone, resulting in chain transfer and branching. utwente.nl This process generally yields hyperbranched polymers rather than linear ones. nsf.gov

For derivatives of this compound, the strong electron-withdrawing nature of the p-cyanophenyl group significantly reduces the nucleophilicity of the aziridine nitrogen. utwente.nl This deactivation makes the initiation of CROP more difficult compared to N-alkyl aziridines. While CROP is the dominant mechanism for many aziridines, the activation by the p-cyanophenyl group strongly favors the AROP pathway for this compound itself, which leads to linear polymers. utwente.nlresearchgate.net Therefore, CROP is generally not the preferred or most efficient method for polymerizing such activated aziridines. utwente.nl

Strategies for Tuning Polymer Architectures (e.g., Block and Gradient Copolymers)

The synthesis of well-defined polymer architectures, such as block and gradient copolymers, using this compound and its derivatives is predicated on the principles of controlled or living polymerization. acs.org The living anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines, including this compound, is a cornerstone technique that enables the precise construction of these complex macromolecules. acs.orgacs.org This control stems from the suppression of termination and chain-transfer reactions, allowing polymer chains to remain active for subsequent monomer additions. acs.org

Several key strategies have been developed to leverage the reactivity of this compound and related monomers for the creation of sophisticated polymer structures:

Sequential Monomer Addition for Block Copolymers

A primary method for synthesizing block copolymers is the sequential addition of different monomers to a living polymerization system. acs.orgrsc.org This process involves the polymerization of a first monomer to create a living homopolymer block, after which a second monomer is introduced to grow a subsequent block from the active chain ends. This strategy has been successfully applied to create block copolymers containing poly(N-sulfonyl aziridine) segments. acs.org

A notable variation involves a one-pot synthesis that exploits the differential reactivity of monomers under varying conditions, such as temperature. nih.gov For instance, a block copolymer was synthesized by combining a highly reactive aziridine monomer, N-p-toluenesulfonyl-2-methylaziridine (pTsMAz), with less reactive N-sulfonylazetidine comonomers in a single pot. nih.gov The more reactive aziridine selectively polymerizes at a moderate temperature to form the first block. nih.gov Once this monomer is consumed, the temperature is elevated to initiate the copolymerization of the azetidines, forming the second block and resulting in a well-defined block copolymer with a sharp transition between the segments. nih.gov

Table 1: One-Pot, Two-Temperature Block Copolymer Synthesis Data

This table illustrates the sequential polymerization of different monomers based on temperature-dependent reactivity to form a block copolymer.

| Monomer 1 | Monomer 2 Mix | Temp. for Block 1 | Temp. for Block 2 | Resulting Architecture |

| pTsMAz | pTsAzet & oTsAzet | Moderate Temp. | 180 °C | p(pTsMAz)-b-p(pTsAzet-co-oTsAzet) |

| Data sourced from research on closed-system block copolymer synthesis. nih.gov |

Competitive Copolymerization for Gradient Copolymers

Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can be synthesized in a one-pot reaction through the competitive copolymerization of two or more monomers with different reactivities. acs.orgresearchgate.net The living nature of N-sulfonyl aziridine polymerization ensures that copolymers with low dispersities and adjustable molar masses are obtained. figshare.com

The key to controlling the gradient profile lies in the electronic nature of the N-sulfonyl activating group. acs.org A strong electron-withdrawing group, such as the p-cyanophenyl group on N-(p-cyanophenyl)sulfonyl aziridine derivatives, significantly enhances the monomer's reactivity. acs.orgacs.org When copolymerized with a less reactive aziridine monomer (e.g., one with an electron-donating or less electron-withdrawing N-substituent), the more reactive monomer is preferentially incorporated into the polymer chain first. As it is consumed, the proportion of the less reactive monomer in the growing chain increases, creating a compositional gradient. acs.org

By systematically selecting a library of comonomers with varying N-sulfonyl substituents, the reactivity difference can be finely tuned. acs.orgfigshare.com This allows for the precise adjustment of the gradient strength, enabling the creation of copolymers ranging from soft, statistical gradients to "hard" gradients that approach the structure of block copolymers. acs.orgfigshare.com

Table 2: Reactivity Ratios for Competitive Copolymerization of N-Sulfonyl Aziridines

This table showcases how the electronic properties of the N-sulfonyl substituent (Monomer 1) influence the reactivity ratios (r1, r2) when copolymerized with a reference monomer (Monomer 2: 2-methyl-N-tosylaziridine), thereby determining the resulting copolymer architecture.

| Monomer 1 (M₁) | N-Substituent Nature | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Resulting Copolymer Type |

| 2-methyl-N-(4-cyanophenyl)sulfonyl-aziridine | Strongly Electron-Withdrawing | > 20 | < 0.02 | Block-like / Hard Gradient |

| 2-methyl-N-nosylaziridine | Strongly Electron-Withdrawing | > 20 | < 0.02 | Block-like / Hard Gradient |

| 2-methyl-N-mesyl-aziridine | Electron-Withdrawing | ~1.5 - 2.0 | ~0.5 - 0.7 | Medium Gradient |

| 2-methyl-N-(4-methoxyphenyl)sulfonyl-aziridine | Electron-Donating | ~1.0 - 1.5 | ~0.7 - 1.0 | Statistical / Soft Gradient |

| Data derived from studies on competitive copolymerization of aziridines. Reactivity ratios are indicative values showing trends. acs.orgfigshare.com |

Organocatalytic One-Pot Strategies

Advanced one-pot methods using organocatalysts have been developed to create complex block copolymer structures. nih.govresearchgate.net For example, phosphazene organocatalysts promote the highly selective alternating copolymerization of N-sulfonyl aziridines and cyclic anhydrides. researchgate.neteurekalert.org In such systems, if an excess of the N-sulfonyl aziridine monomer is used, it can undergo homopolymerization after the cyclic anhydride (B1165640) has been completely consumed, leading to the formation of a (poly(ester amide))-b-(poly(N-sulfonyl aziridine)) block copolymer in a single pot. researchgate.net

Furthermore, auto-switchable catalysts have enabled the one-pot terpolymerization of three different monomers—such as an N-sulfonyl aziridine, an epoxide, and a cyclic anhydride—to form diblock dialternating terpolymers. nih.goveurekalert.org The catalyst selectively promotes the alternating copolymerization of the aziridine and anhydride first; upon consumption of the aziridine, the catalyst then switches to promote the alternating copolymerization of the remaining anhydride with the epoxide, creating a second, distinct block. nih.goveurekalert.org These methods represent highly efficient pathways to complex polymer architectures with precise sequence control. nih.gov

Overview of Research Trajectories for N P Cyanophenyl Aziridine Derivatives

Direct Aziridination Strategies

Direct aziridination involves the construction of the three-membered ring in a single synthetic step from unsaturated precursors like olefins and imines. These methods are highly valued for their atom economy and efficiency.

Nitrene Transfer Reactions to Olefins

The addition of a nitrene, a neutral, monovalent nitrogen species (NR), to an alkene double bond is a powerful and direct method for aziridine synthesis. d-nb.inforesearchgate.net For the synthesis of N-aryl aziridines, the corresponding aryl nitrene is required. These reactions are often catalyzed by transition metals, with rhodium and iron complexes being particularly prevalent. nih.govnih.gov

A common strategy involves the use of nitrene precursors, such as organic azides (RN₃) or iminoiodinanes (ArI=NR), which release the nitrene species upon thermal, photochemical, or catalytic activation. chemrxiv.orguva.nl For instance, rhodium(II) catalysts, like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are effective in catalyzing nitrene transfer from sulfonylated amine precursors to olefins. nsf.govresearchgate.net While many N-aryl aziridines can be synthesized using the corresponding anilines as nitrene precursor surrogates in the presence of an oxidant, the direct use of simple aryl azides can be challenging due to the high reactivity of the generated aryl nitrene, which can lead to undesired side reactions like decomposition. d-nb.infonsf.gov

Photochemical methods offer an alternative for generating nitrenes from precursors like azidoformates. wisc.edu Visible-light-activated triplet sensitizers can selectively generate triplet nitrenes, which react with alkenes to form aziridines, minimizing side reactions like allylic C-H amination that are often observed with singlet nitrenes. wisc.edu This approach is applicable to a wide range of alkenes, including both aliphatic and aromatic ones. wisc.edu Furthermore, metal-free photochemical aziridination of olefins can be achieved using azoxy-triazenes as a source of singlet nitrenes under visible light, avoiding the need for external oxidants or catalysts. chemrxiv.org

A general representation of rhodium-catalyzed aziridination of styrene (B11656), applicable to N-(p-cyanophenyl) derivatives, is shown below:

A general scheme for the Rh(II)-catalyzed aziridination of an olefin using a nitrene precursor. This methodology is applicable for the synthesis of N-aryl aziridines.

A general scheme for the Rh(II)-catalyzed aziridination of an olefin using a nitrene precursor. This methodology is applicable for the synthesis of N-aryl aziridines.While specific examples detailing the synthesis of the parent this compound via this method are not extensively documented in readily available literature, the generality of these methods, particularly with various substituted anilines and styrenes, strongly supports their applicability. nih.govnsf.gov

Carbene Transfer Reactions to Imines

The reaction of a carbene or carbenoid with an imine is a fundamental and widely used strategy for the synthesis of aziridines. nih.govrsc.org This transformation, often categorized under the umbrella of aza-Darzens reactions, provides access to a diverse range of substituted aziridines, including those with N-aryl groups. The reaction typically involves the in situ generation of a carbene from a precursor, most commonly a diazo compound like ethyl diazoacetate, which then adds to the C=N double bond of the imine. rsc.org

A variety of catalysts, including Lewis acids and transition metal complexes, have been employed to promote this reaction. rsc.org For example, numerous metal-based Lewis acids such as aluminum chloride, titanium(IV) chloride, and various lanthanide triflates have been shown to activate N-substituted imines towards reaction with alkyl diazoacetates, affording aziridines in moderate to excellent yields. rsc.org

Aza-Darzens Reactions for this compound Formation

The aza-Darzens reaction is a specific application of carbene transfer to imines, leading to the formation of aziridine-2-carboxylates. This reaction has been developed into highly efficient asymmetric processes through the use of chiral catalysts. nih.govnih.govclockss.org Chiral phosphoric acids, for example, have emerged as powerful Brønsted acid catalysts for the enantioselective synthesis of N-aryl-cis-aziridine carboxylate esters. clockss.org

A specific example is the synthesis of a derivative of this compound using a chiral phosphoramide (B1221513) catalyst. The reaction proceeds with high diastereoselectivity, favoring the cis-aziridine product. rsc.org This highlights the level of control achievable in these reactions, allowing for the preparation of stereochemically defined complex molecules.

Table 1: Synthesis of a this compound Derivative via Asymmetric Aza-Darzens Reaction rsc.org This interactive table details the experimental parameters for the synthesis of an this compound derivative.

| Parameter | Value |

|---|---|

| Imin_e | (E)-2-tert-Butoxy-N-(4-cyanophenylmethylene)phenylamine |

| Carbene Precursor | tert-Butyl diazoacetate |

| Catalyst | (S)-3,3'-bis(9-anthracenyl)-[1,1']-binaphthalen-2,2'-yl-N-triflyl-phosphoramide |

| Solvent | Deuterated Chloroform / Dichloromethane |

| Temperature | -80 °C |

| Product | cis-tert-Butyl 1-(2-tert-butoxyphenyl)-3-(4-cyanophenyl)aziridine-2-carboxylate |

| Yield | 65% |

| Enantiomeric Excess | 99% ee |

This methodology demonstrates a powerful route to highly functionalized and enantiomerically enriched this compound derivatives. Further research has shown the synthesis of related structures, such as 3-(4-Cyanophenyl)-N,N-diethyl-1-(4-methoxyphenyl)aziridine-2-carboxamide, using similar multicomponent aza-Darzens strategies. Current time information in Bangalore, IN.

Cyclization Approaches for this compound Ring Closure

Cyclization strategies involve the formation of the aziridine ring through an intramolecular reaction, typically a nucleophilic substitution. These methods are classical and robust, often starting from readily available acyclic precursors.

Intramolecular Nucleophilic Substitution of Haloamines and Amino Alcohols

One of the most established methods for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols (Wenker synthesis) or 1,2-haloamines (Gabriel-Cromwell reaction). metu.edu.tr In this approach, an amine or amide nitrogen attacks an adjacent carbon bearing a good leaving group (e.g., a halide or a sulfonate ester), displacing it to form the strained three-membered ring. metu.edu.tr

The synthesis generally proceeds in two steps:

Conversion of the hydroxyl group of a 1,2-amino alcohol into a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (tosylation).

Base-induced ring closure, where a base removes the proton from the nitrogen, generating a nucleophilic amide anion that subsequently displaces the leaving group. metu.edu.tr

This strategy has been employed for the synthesis of novel aziridine-fused piperazine (B1678402) imines, starting from aryl vinyl ketones which are first brominated and then reacted with a chiral amino alcohol. metu.edu.tr The resulting hydroxyl group is then tosylated and converted to an azide (B81097), which upon reduction, triggers an intramolecular cyclization. metu.edu.tr To synthesize this compound, one could envision starting with 2-((4-cyanophenyl)amino)ethan-1-ol, converting the alcohol to a leaving group, and inducing cyclization with a base.

An example of a related intramolecular benzylic cyclization has been reported for a compound containing a 4-cyanophenyl group, demonstrating the feasibility of such ring-closing reactions on substrates bearing this moiety. clockss.org

Cyclization of Alkenes with Nitrogen Sources

Aziridines can also be formed through the cyclization of alkenes that are appropriately functionalized with a nitrogen source. This can occur through various mechanisms, including radical or electrochemical pathways. nih.govrsc.org

One notable method involves the reaction of vinyl azides. For instance, 2,3-bis(4-cyanophenyl)-2H-azirine has been synthesized from a corresponding vinyl azide precursor. rsc.org The vinyl azide, upon heating, is believed to extrude nitrogen gas to form an aziridine intermediate, which in this specific case, can rearrange. rsc.org This demonstrates the formation of a cyanophenyl-substituted three-membered nitrogen heterocycle via a cyclization pathway originating from an alkene derivative.

Domino reactions that combine aziridination and subsequent cyclization have also been developed. A rhodium-catalyzed reaction of styryl alcohols with an N-methylated hydroxylamine (B1172632) derivative (TsONHMe) has been shown to produce 2,3-disubstituted aminoether O-heterocycles. researchgate.net The scope of this reaction includes substrates with a para-cyano substituent on the styrene ring, which cyclize to form the corresponding N-methyl aziridine intermediate that is then opened in situ by the tethered alcohol. researchgate.net This reaction proceeds in good yield (76% for the p-CN substituted substrate), showcasing a modern cyclization approach applicable to cyanophenyl-containing systems. researchgate.net

Table 2: Cyclization of a p-Cyanostyrene Derivative researchgate.net This table outlines the key features of a domino aziridination/cyclization reaction.

| Parameter | Details |

|---|---|

| Substrate | (E)-2-(4-cyanostyryl)phen-ol |

| Nitrogen Source | N-Methyl-O-tosylhydroxylamine (TsONHMe) |

| Catalyst | Rh₂(esp)₂ |

| Reaction Type | Domino Aziridination / Intramolecular Cyclization |

| Intermediate | N-Methyl-2-(4-cyanophenyl)aziridine derivative |

| Final Product | 2-(4-cyanophenyl)-3-methyl-2,3-dihydrobenzofuran |

| Yield | 76% |

Transformations from Precursor Heterocyclic Compounds

A well-established method for the synthesis of aziridines involves the thermal or photochemical decomposition of triazolines. wikipedia.org This process proceeds through the expulsion of a nitrogen molecule from the triazoline ring to yield the corresponding aziridine. Triazolines are typically formed from the reaction of an azide with an alkene. rsc.org Specifically, for the synthesis of this compound, a triazoline precursor bearing a p-cyanophenyl group on the nitrogen atom is required.

The reaction of p-cyanophenyl azide with an appropriate alkene leads to the formation of a 1-(p-cyanophenyl)triazoline intermediate. Subsequent thermolysis or photolysis of this intermediate results in the extrusion of dinitrogen (N₂) and the formation of the this compound ring. wikipedia.orgrsc.org

However, the stability of the triazoline and the reaction conditions can influence the outcome. In some cases, the open-ring diazo isomer may be formed, which can lead to side products. rsc.org For instance, the reaction of 4-cyanophenyl azide with trimethyl(vinyl)silane smoothly affords the corresponding triazoline in high yield. rsc.org In contrast, reactions with less activated azides can be slower and lead to a mixture of products, including the desired aziridine and pyrazolines. rsc.org The choice of solvent and temperature is therefore crucial for optimizing the yield of the aziridine. rsc.org

It has been noted that while the thermolysis or photolysis of triazolines is a known route to aziridines, it can sometimes suffer from selectivity issues, making it less commonly used compared to other methods. rsc.org

Table 1: Examples of Aziridine Synthesis from Triazolines

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Cyanophenyl azide, Trimethyl(vinyl)silane | Room Temperature | 1-(4-Cyanophenyl)-4-(trimethylsilyl)-1,2,3-triazoline | High | rsc.org |

| Phenyl azide, Alkene | Thermolysis or Photolysis | N-Phenylaziridine and other products | Variable | rsc.orgresearchgate.net |

This table provides illustrative examples of the synthesis of aziridine precursors and related compounds, highlighting the reaction conditions and outcomes.

Another versatile method for synthesizing N-aryl aziridines involves a two-step process starting from epoxides. This approach utilizes the nucleophilic ring-opening of an epoxide, followed by an intramolecular cyclization to form the aziridine ring. wikipedia.orgresearchgate.net

The first step involves the reaction of an epoxide with a nucleophile, such as an amine, to open the three-membered ring and form a β-amino alcohol. thieme-connect.dewikipedia.org For the synthesis of this compound, p-cyanoaniline would be the amine of choice. The regioselectivity of the epoxide ring-opening is an important consideration in this step. thieme-connect.depsu.edu

In the second step, the resulting β-amino alcohol is induced to cyclize to form the aziridine. This is often achieved by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by treatment with a base to effect an intramolecular nucleophilic substitution (a process similar to the Wenker synthesis). wikipedia.orgresearchgate.net

A convenient high-yielding, two-step synthesis of N-sulfonyl aziridines from epoxides has been described, which can be adapted for N-aryl aziridines. researchgate.net This method involves the ring opening of epoxides with a sulfonamide, followed by mesylation and base-induced cyclization. researchgate.net

Table 2: General Scheme for Aziridine Synthesis from Epoxides

| Step | Reactants | Product |

|---|---|---|

| 1. Ring-Opening | Epoxide, p-Cyanoaniline | β-(p-Cyanoanilino) alcohol |

| 2. Cyclization | β-(p-Cyanoanilino) alcohol | This compound |

This table outlines the general two-step transformation of epoxides to this compound.

The reaction of certain oximes with Grignard reagents, known as the Hoch-Campbell ethylenimine synthesis, provides another route to aziridines. wikipedia.org This reaction typically involves the treatment of an aryl alkyl ketoxime with a Grignard reagent. researchgate.net The reaction proceeds to form an ethylenimine (aziridine) ring where the α-carbon of the alkyl group from the oxime becomes part of the newly formed ring. researchgate.net

While this method has been used for the synthesis of various substituted aziridines, its specific application for the direct synthesis of this compound would depend on the availability of a suitable oxime precursor containing the p-cyanophenyl group. researchgate.netclockss.org For example, the reaction of trifluoromethyloximes with Grignard reagents has been shown to produce trifluoromethyl-substituted aziridines. clockss.org

Recent studies have also explored the synthesis of 3-aryl-substituted aziridines from 2H-azirine-2-carboxylic esters, which can be produced from oximes. mdpi.com These chiral azirines can then react with nucleophiles to yield the corresponding aziridines. mdpi.com

Catalytic Aziridination for this compound Synthesis

Catalytic methods for aziridination offer efficient and selective routes to these valuable heterocycles. Transition metal catalysts, in particular, have been extensively studied for their ability to promote the transfer of a nitrene group to an alkene. thieme.deresearchgate.net

A variety of transition metals, including copper, rhodium, and iron, have been employed to catalyze aziridination reactions. researchgate.netnih.govorganic-chemistry.org These methods typically involve the in situ generation of a metal-nitrene intermediate, which then reacts with an alkene to form the aziridine ring. The choice of catalyst and ligand can significantly influence the efficiency and stereoselectivity of the reaction. rsc.orgrsc.org

Copper catalysts are among the most widely used for aziridination reactions due to their high activity and relatively low cost. researchgate.netucl.ac.uk The copper-catalyzed aziridination of olefins often utilizes a nitrene precursor, such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). researchgate.net

For the synthesis of this compound, a suitable nitrogen source would be p-cyanophenyl azide. While the reaction of aryl azides like 4-cyanophenyl azide with alkynes in the presence of a copper catalyst has been studied for the synthesis of triazoles, the direct copper-catalyzed aziridination with this azide is less commonly reported. beilstein-journals.org However, copper-catalyzed reactions of aziridines with other molecules, such as imines and isocyanates, have been developed, highlighting the versatility of copper in facilitating reactions involving these strained rings. nih.govnih.govfrontiersin.org

Recent advancements in copper-catalyzed nitrene transfer have focused on improving the chemoselectivity of these reactions, allowing for the amination of C-H bonds or the aziridination of C=C bonds in a controlled manner. nih.gov The development of new copper complexes and reaction conditions continues to expand the scope and applicability of this powerful synthetic tool. researchgate.netucl.ac.uk

Table 3: Common Copper Catalysts and Nitrene Precursors in Aziridination

| Copper Catalyst | Nitrene Precursor | Product Type | Reference |

|---|---|---|---|

| [Cu(OTf)]₂·toluene | Dioxazolone | Allylic C-H amidation products | nih.gov |

| Cu(I) or Cu(II) salts | Ethyl diazoacetate | Aziridines from imines | koreascience.or.kr |

| CuBr | - | Imidazolidines from aziridines and imines | nih.govnih.gov |

| Cu(I)/L-proline complex | Chiral sulfinamide | Trifluoromethylated aziridines | rsc.org |

This table showcases various copper catalyst systems and their applications in the synthesis of aziridines and related nitrogen heterocycles.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. For aziridination reactions, Brønsted acids and thiourea-based catalysts have shown significant promise.

Chiral Brønsted acids, particularly those derived from BINOL, can effectively catalyze the asymmetric aza-Darzens reaction to produce N-aryl-cis-aziridine carboxylates with high enantioselectivity. d-nb.info This multicomponent reaction involves an aldehyde, an amine, and a diazoacetate. d-nb.info A key finding in this area is the successful synthesis of a precursor to this compound derivatives. Specifically, the reaction of an imine derived from 4-cyanobenzaldehyde (B52832) with a diazoacetate in the presence of a chiral N-triflylphosphoramide Brønsted acid catalyst affords the corresponding cis-aziridine carboxylate in excellent yield and enantiomeric excess. d-nb.info

Table 1: Brønsted Acid-Catalyzed Asymmetric Synthesis of a this compound Derivative d-nb.info

| Imine Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (E)-N-(4-cyanobenzylidene)-2-tert-butoxyaniline | (S)-3,3'-Bis(9-anthracenyl)-[1,1'-binaphthalene]-2,2'-diyl-N-triflylphosphoramide | Chloroform | -60 | 98 | 98 |

This methodology demonstrates the high level of control achievable with organocatalysis, providing a direct route to highly functionalized and optically active this compound derivatives. The reaction is noted for its operational simplicity and tolerance to a range of functional groups. d-nb.info

Thiourea-based organocatalysts operate through a dual hydrogen-bonding mechanism, activating both the electrophile and the nucleophile. wikipedia.org In the context of aziridination, a bifunctional thiourea (B124793) catalyst can activate an imine and a diazo compound simultaneously, facilitating the [2+1] cycloaddition. These catalysts are often derived from chiral backbones like cinchona alkaloids, enabling enantioselective transformations. nih.gov

While specific examples detailing the synthesis of this compound using thiourea catalysts are scarce, the general principle is applicable. The reaction would involve an imine bearing the p-cyanophenyl group reacting with a diazoacetate in the presence of a chiral thiourea catalyst. The success of such a reaction would depend on the appropriate choice of catalyst and reaction conditions to achieve high conversion and stereoselectivity. Thiourea derivatives have been successfully used in the synthesis and derivatization of various aziridines, indicating the potential of this approach. nih.gov

Photocatalytic Generation of this compound Precursors

Visible-light photocatalysis has provided new avenues for the generation of reactive intermediates under mild conditions. For aziridination, photocatalysis can be used to generate nitrene radical anions from sulfonyl azides, which then react with alkenes. nih.govresearchgate.net This method avoids the need for high temperatures or harsh reagents. The reaction of sulfonyl azides with electron-withdrawing groups on the phenyl ring, such as a trifluoromethyl group, with alkenes proceeds in moderate to good yields under photocatalytic conditions. nih.gov Given the electronic similarity, it is expected that a p-cyanophenyl sulfonyl azide would also be a suitable precursor for the photocatalytic synthesis of this compound derivatives.

Recent studies have shown that organic dyes can act as photosensitizers to generate triplet nitrenes from sulfonyl azides, which are highly efficient and selective for alkene aziridination. nih.gov This approach has been used for the late-stage functionalization of complex molecules. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral, non-racemic this compound derivatives is of significant interest due to the potential of these compounds as building blocks in medicinal chemistry and materials science. Several of the methodologies described above can be adapted for asymmetric synthesis.

As detailed in section 2.4.2.1, Brønsted acid catalysis provides a highly effective method for the asymmetric synthesis of this compound carboxylates, achieving excellent enantioselectivity (98% ee). d-nb.info

In addition to organocatalysis, metal-catalyzed approaches can also be rendered asymmetric by using chiral ligands. For rhodium-catalyzed aziridination, chiral carboxylate ligands on the dirhodium(II) center can induce enantioselectivity. conicet.gov.ar Similarly, for palladium-catalyzed reactions, the use of chiral phosphine (B1218219) ligands can control the stereochemical outcome. acs.org

Another approach to chiral aziridines is the use of chiral auxiliaries. For example, an imine can be prepared from a chiral amine, which directs the stereoselective addition of a carbene or ylide to form the aziridine ring. While this method is well-established, the removal of the chiral auxiliary can sometimes be challenging.

The development of new chiral catalysts and asymmetric methodologies continues to be an active area of research, with the aim of providing efficient and versatile routes to enantiomerically pure aziridines, including those bearing the p-cyanophenyl substituent. mdpi.comjchemlett.com

Utilizing Chiral Auxiliaries in Aziridine Formation

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. In the context of aziridine synthesis, chiral auxiliaries can be attached to either the nitrogen or carbon components of the forming ring. For instance, a chiral aldimine derived from phenylalaninal (B8679731) has been shown to react with iodomethyllithium with high diastereoselectivity, demonstrating the directing effect of a chiral group on the imine nitrogen. organic-chemistry.org Similarly, chiral sulfonium (B1226848) salts derived from Eliel's oxathiane can deliver a benzylic center to tosylimines with a high degree of asymmetric induction, though this can result in mixtures of cis and trans isomers. psu.edu

Enantioselective Catalysis for this compound Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral aziridine synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Both metal-based and organic catalysts have been successfully employed.

Transition metal catalysts, particularly those based on copper, rhodium, and cobalt, have been extensively used for aziridination reactions. organic-chemistry.orgnih.govd-nb.info The enantioselectivity of these processes is highly dependent on the design of the chiral ligand that coordinates to the metal center.

A variety of chiral ligands have been developed for metal-catalyzed aziridination. For example, D2-symmetric chiral amidoporphyrin ligands, when complexed with cobalt(II), have been shown to catalyze the asymmetric aziridination of alkenes with phosphoryl azides. d-nb.info The steric and electronic properties of these ligands are crucial in influencing the catalytic performance. d-nb.info Planar chiral rhodium indenyl catalysts have also been introduced for the enantioselective aziridination of unactivated alkenes, demonstrating remarkable functional group tolerance. organic-chemistry.orgnih.gov

In the context of this compound synthesis, the design of chiral N,S-ligands has been explored. semanticscholar.orgmdpi.com These bidentate ligands, featuring an aziridine ring with a para-substituted phenyl sulfide (B99878) group, have been used in palladium-catalyzed reactions. semanticscholar.orgmdpi.com The electronic nature of the substituent on the phenyl sulfide moiety was found to influence the enantioselectivity, with electron-withdrawing groups leading to higher enantiomeric ratios in some cases. semanticscholar.orgmdpi.com

Table 1: Examples of Chiral Ligands in Metal-Catalyzed Aziridination

| Catalyst System | Ligand Type | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Ref. |

| [Co(P6)] | D2-symmetric chiral porphyrin | Styrene, TcepN3 | N-phosphorylaziridine | 98 | 81% ee | d-nb.info |

| (S,S)-8 (Rh(III) Indenyl) | Planar chiral indenyl | Alkene, Hydroxylamine | (R)-4 | 44 | 95:5 e.r. | nih.gov |

| Pd(0) / Chiral N,S-ligand | Aziridine sulfide | rac-1,3-diphenyl-2-propenyl acetate, Dimethyl malonate | Allylic alkylation product | up to 94 | up to 94.2:5.8 e.r. | semanticscholar.orgmdpi.com |

| Cu(I) / Chiral sulfonimidamide | Sulfonimidamide | tert-Butyl acrylate | Aziridine | - | 94% de | conicet.gov.ar |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. d-nb.info Chiral Brønsted acids, such as phosphoric acids and their derivatives, have been particularly successful in promoting enantioselective aziridination reactions. google.comorganic-chemistry.orgd-nb.info

A multi-component asymmetric Brønsted acid-catalyzed aza-Darzens reaction has been reported for the synthesis of N-aryl-cis-aziridine carboxylate esters. d-nb.inforesearchgate.net This reaction, utilizing a BINOL-derived N-triflylphosphoramide catalyst, affords high yields and excellent enantioselectivities for a range of aldehydes, including those with electron-withdrawing groups like the 4-cyanophenyl substituent. d-nb.info For example, the reaction involving 4-cyanobenzaldehyde, ortho-tert-butoxyaniline, and an alkyl diazoacetate, catalyzed by a chiral phosphoramide, produces the corresponding cis-aziridine with high optical purity. d-nb.info

Organocatalytic desymmetrization of meso-aziridines represents another strategy. d-nb.info In this approach, a prochiral meso-aziridine is converted into a chiral product through the action of a chiral catalyst. Bifunctional thiourea organocatalysts have been employed for the desymmetrization of meso-aziridines via an intramolecular rearrangement. d-nb.info

Table 2: Organocatalytic Synthesis of this compound Derivatives

| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) | Ref. |

| (S)-3,3'-bis(9-anthracenyl)-[1,1']-binaphthalen-2,2'-yl-N-triflyl-phosphoramide | (E)-2-tert-Butoxy-N-(4-cyanophenylmethylene)phenylamine, tert-butyl diazoacetate | cis-tert-butyl-1-(2-tert-butoxyphenyl)-3-(4-cyanophenyl)aziridine-2-carboxylate | 65 | 99% ee | google.com |

| Chiral Phosphoric Acid | 4-cyanobenzaldehyde, 2-tert-butoxyaniline, Chloroform, Diazoacetate | cis-3-(4-cyanophenyl)aziridine-2-carboxylate | 98 | 98% ee | d-nb.infocore.ac.uk |

| Bifunctional Thiourea | meso-cyclopentanone aziridine | 4-aminocyclopentenone | - | - | d-nb.info |

Stereoselective Formation of Isotopically Labeled N-(p-Cyanophenyl)aziridines

The synthesis of isotopically labeled compounds is crucial for mechanistic studies and as tracers in various applications. Stereoselective methods for introducing isotopic labels into the aziridine ring are of significant interest.

A method for the catalytic asymmetric synthesis of isotopically labeled chiral aziridines has been developed using a phosphoramide catalyst. google.com This allows for the incorporation of deuterium (B1214612) at specific positions of the aziridine ring with high enantioselectivity. For instance, the reaction of (E)-2-tert-butoxy-N-(4-cyanophenylmethylene)phenylamine with deuterated tert-butyl diazoacetate in the presence of a chiral phosphoramide catalyst yields 2-deutero-cis-tert-butyl-1-(2-tert-butoxyphenyl)-3-(4-cyanophenyl)aziridine-2-carboxylate with high yield and enantiomeric excess. google.com The choice of solvent can have a marked influence on the stereoselectivity of these reactions. google.com

Isotopic labeling has also been employed to probe the mechanism of gold-catalyzed cycloisomerization reactions of alkynyl aziridines. beilstein-journals.org Deuterium and 13C-labeled this compound derivatives have been synthesized to track the fate of specific atoms during skeletal rearrangements. beilstein-journals.org

Advanced Functionalization and Derivatization Strategies for this compound

The reactivity of the aziridine ring and the substituents on the nitrogen atom allow for a wide range of functionalization and derivatization reactions.

N-Substitution and Protecting Group Chemistry

The substituent on the aziridine nitrogen plays a critical role in its reactivity and stability. In many synthetic sequences, it is necessary to introduce or remove protecting groups from the nitrogen atom. nih.govorganic-chemistry.org The choice of protecting group is crucial, as its removal should not lead to the undesired ring-opening of the strained aziridine. google.com

Commonly used N-protecting groups in aziridine chemistry include sulfonyl groups like p-toluenesulfonyl (Ts) and electron-withdrawing groups like Boc (tert-butyloxycarbonyl). organic-chemistry.orgnih.gov The removal of N-sulfonyl groups can be challenging without affecting the aziridine ring. google.com However, methods for the selective removal of electron-accepting p-toluene- and naphthalenesulfonyl groups via photoinduced electron transfer have been reported. acs.org The use of N-protecting groups like Boc can also be problematic as their removal often requires acidic conditions that can lead to ring-opening. google.com

The development of methods for the direct synthesis of N-H aziridines, which are often the desired target, is therefore highly valuable. nih.gov Rhodium-catalyzed reactions using O-(2,4-dinitrophenyl)hydroxylamine (DPH) have been shown to produce N-H aziridines directly from a wide range of olefins. nih.gov

Advanced Applications in Chemical Synthesis Utilizing N P Cyanophenyl Aziridine Scaffolds

Role as Versatile Building Blocks for Complex Nitrogen-Containing Molecules

N-(p-Cyanophenyl)aziridine serves as a potent electrophilic precursor for the introduction of a 1,2-aminoethane motif, a fundamental unit in a multitude of complex nitrogenous compounds. researchgate.net The high ring strain (approx. 25 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions, which can be achieved with a wide variety of nucleophiles. baranlab.org This reactivity is harnessed in the stereocontrolled synthesis of valuable molecules such as amino acids, modified sugars, and the core structures of natural products. rsc.orgwiley-vch.de

The regioselective ring-opening of this compound-2-carboxylates is a cornerstone strategy for the synthesis of non-proteinogenic α- and β-amino acids and their derivatives. The outcome of the reaction is largely dictated by the choice of nucleophile and reaction conditions, allowing for controlled access to a variety of substituted amino acid scaffolds. mdpi.comrsc.org

Nucleophilic attack at the C3 position (β-position relative to the carboxylate) of an this compound-2-carboxylate ester leads directly to α,β-diaminopropionate derivatives, which are precursors to valuable β-amino acids. For instance, the reaction with an azide (B81097) nucleophile, often facilitated by a Lewis acid, yields an α-azido-β-aminopropionate. nih.gov Subsequent reduction of the azide provides the corresponding diamino acid derivative. Similarly, various carbon nucleophiles can be employed to introduce diverse side chains, further expanding the accessible range of amino acid analogues. The inherent chirality of the aziridine (B145994) precursors can be effectively transferred to the final products, making this a powerful tool in asymmetric synthesis. mdpi.com

Below is a table illustrating representative nucleophilic ring-opening reactions on an N-activated aziridine-2-carboxylate (B8329488) substrate, a close analogue of the N-(p-cyanophenyl) derivative, to yield amino acid precursors.

| Nucleophile | Reaction Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Azide (N₃⁻) | Lewis Acid (e.g., AlCl₃), aqueous medium | α-Azido-β-amino ester | Precursor to α,β-diamino acids | nih.gov |

| Organocuprates (R₂CuLi) | Ethereal solvent, low temperature | β-Substituted-α-amino ester | Access to β-alkyl/aryl amino acids | mdpi.com |

| Amines (RNH₂) | Mild heating, no catalyst required | α,β-Diamino acid derivative | Synthesis of peptide mimics and branched peptides | rsc.org |

| Thiophenol (PhSH) | Room temperature, CH₂Cl₂ | β-Thiophenyl-α-amino ester | Precursor to cysteine analogues | mdpi.com |

This compound scaffolds are instrumental in the synthesis of amino sugars and glycopeptide building blocks. The aziridine ring can be opened by oxygen nucleophiles derived from carbohydrates, establishing a crucial link between the sugar moiety and an amino acid precursor. nih.gov A notable application is the reaction of N-activated aziridine-2-carboxamides with the C1-O-hemiacetal nucleophiles of protected sugars. This process allows for the stereoselective formation of O-glycosyl serine conjugates, which are fundamental components of glycoproteins. nih.gov

This methodology is particularly valuable as it tolerates native C2-acetamido groups on the sugar, which can be challenging in traditional glycosylation methods. Furthermore, chiral aziridines can be synthesized directly from sugar-derived starting materials, embedding the strained ring within a carbohydrate framework. nih.govresearchgate.net Subsequent ring-opening of these sugar-fused aziridines provides a route to novel sugar amino acid derivatives. researchgate.net

The ability of this compound to undergo predictable and stereoselective ring-opening reactions makes it a key intermediate in the total synthesis of various natural products, particularly alkaloids and polyketides. researchgate.netwiley-vch.de In these multi-step syntheses, the aziridine is often employed as a linchpin, connecting different fragments of the molecule. For example, the nucleophilic ring-opening of an N-activated aziridine by a complex carbon nucleophile can establish a key carbon-carbon bond and simultaneously install a protected amine, setting the stereochemistry for subsequent transformations. This strategy has been applied to the synthesis of indolizidine alkaloids and other complex heterocyclic systems found in nature. wiley-vch.de The aziridine functionality itself is also present in a number of potent natural products like Mitomycin C, and synthetic strategies often rely on the chemistry of activated aziridines to construct these cores. wiley-vch.de

Participation in the Synthesis of Other Heterocyclic Systems Beyond Direct Ring Expansion

While ring expansion reactions of aziridines are a common strategy for synthesizing larger heterocycles, this compound can also participate in cycloaddition reactions that construct new heterocyclic rings without expanding the original three-membered ring into the final product backbone. researchgate.net A prominent example is the [3+2] cycloaddition reaction with imines or isocyanates to form five-membered imidazolidine (B613845) or imidazolidinone rings, respectively. nih.govorganic-chemistry.org

In this process, a Lewis acid, typically a copper catalyst, activates the aziridine. nih.gov The imine nitrogen then attacks one of the aziridine carbons, leading to ring opening and the formation of a zwitterionic intermediate. Subsequent intramolecular cyclization furnishes the imidazolidine ring. nih.govresearchgate.net This reaction provides a modular and efficient route to highly substituted imidazolidines, which are important scaffolds in medicinal chemistry and serve as precursors to N-heterocyclic carbenes. researchgate.netwikipedia.org

The following table summarizes the synthesis of five-membered heterocycles from N-activated aziridines.

| Reactant | Catalyst/Conditions | Product Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Imine (R-CH=N-R') | Copper(I) or Copper(II) salts | Imidazolidine | [3+2] Cycloaddition | nih.gov |

| Isocyanate (R-N=C=O) | Copper(I) salts | Imidazolidinone | [3+2] Cycloaddition | nih.gov |

| 1,3,5-Triazinane | Mild conditions, no catalyst | Imidazolidine | 1,3-Dipolar Cycloaddition | organic-chemistry.org |

| Aldehyde (R-CHO) | N-Heterocyclic Carbene (NHC), aerobic | Carboxylate of 1,2-amino alcohol (via ring opening) | NHC-catalyzed ring opening | organic-chemistry.org |

Development of Catalytic Systems and Ligands Incorporating this compound Moieties

While this compound itself is primarily a synthetic building block, its derivatives are valuable precursors for the synthesis of ligands used in asymmetric catalysis. The stereospecific ring-opening of chiral N-(p-cyanophenyl)aziridines with appropriate nucleophiles provides access to a wide range of enantiomerically pure 1,2-difunctionalized compounds, such as 1,2-diamines and amino alcohols. These motifs are privileged structures for the backbone of chiral ligands. researchgate.net

For example, the ring-opening of a chiral this compound with a secondary phosphine (B1218219) (e.g., diphenylphosphine) would yield a β-amino phosphine. Such P,N-ligands are highly effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling. The electronic nature of the N-aryl group, in this case, the p-cyanophenyl substituent, can modulate the electronic properties of the resulting ligand and, consequently, the activity and selectivity of the metal catalyst.

Furthermore, the interaction of aziridines with transition metals is fundamental to catalysis. Cobalt and rhodium complexes, for instance, are used to catalyze the aziridination of olefins to produce N-activated aziridines. rsc.orgbeilstein-journals.org Understanding the coordination of this compound to these metal centers is crucial for optimizing these catalytic processes and developing new transformations. The development of iron catalysts supported by tetracarbene ligands for aziridination highlights the ongoing innovation in this field. nih.gov

Computational and Theoretical Studies on N P Cyanophenyl Aziridine

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of N-(p-cyanophenyl)aziridine is defined by the interplay between the highly strained three-membered aziridine (B145994) ring and the electron-withdrawing p-cyanophenyl substituent. Computational methods, particularly Density Functional Theory (DFT), are pivotal in characterizing these features.

The aziridine ring's geometry dictates its unique electronic properties. The internal bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to considerable angle strain. wikipedia.org This strain forces the C-C and C-N bonding orbitals to have a higher p-character, which conversely increases the s-character of the nitrogen atom's lone pair. wikipedia.org This enhanced s-character makes the lone pair less available for protonation, rendering aziridines less basic than their acyclic amine counterparts. wikipedia.org

The p-cyanophenyl group exerts a strong electron-withdrawing effect through resonance and induction. This effect delocalizes the nitrogen's lone pair electron density into the aromatic system, further decreasing the basicity of the nitrogen atom. DFT calculations can precisely quantify this electronic influence. Methods like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges, revealing the extent of electron withdrawal from the aziridine nitrogen by the cyanophenyl group.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is typically associated with the π-system of the phenyl ring and the nitrogen lone pair, while the LUMO is primarily located on the antibonding π* orbitals of the aromatic ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. sid.ir

| Parameter | Typical Value in Aziridine Ring | Typical Value in Acyclic Amines | Reference |

|---|---|---|---|

| C-N-C Bond Angle | ~60° | ~112° | wikipedia.org |

| C-C Bond Length | ~1.48 Å | ~1.54 Å | |

| C-N Bond Length | ~1.49 Å | ~1.47 Å | |

| Nitrogen Hybridization (Lone Pair) | Increased s-character | sp³ | wikipedia.org |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, thereby elucidating detailed mechanisms. osti.gov Aziridines are known to undergo a variety of transformations, most notably ring-opening reactions, due to the release of inherent ring strain. researchgate.net

Computational studies can model these reaction pathways, calculate the activation energies (ΔG‡), and characterize the structures of transition states and intermediates. nih.gov For this compound, a primary reaction pathway is nucleophilic ring-opening. Theoretical calculations can determine the regioselectivity of this attack by comparing the energy barriers for the nucleophile approaching each of the two non-equivalent aziridine carbon atoms. These calculations often reveal that the reaction proceeds via an Sₙ2-type mechanism. mdpi.com

Another significant reaction class for N-aryl aziridines is thermal or photochemical ring-opening to form azomethine ylides. These ylides are versatile 1,3-dipoles that can readily participate in cycloaddition reactions with various dipolarophiles. Computational modeling can:

Predict whether the ring-opening is conrotatory or disrotatory, as dictated by orbital symmetry rules.

Determine the geometry of the resulting azomethine ylide.

Calculate the activation barriers for subsequent cycloaddition reactions, providing insights into reaction rates and stereochemical outcomes.

DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets, are commonly employed for these mechanistic investigations. cuny.edu By comparing the computed free energy profiles of competing pathways, researchers can predict the most likely reaction products under specific conditions. nih.gov

| Computational Method/Analysis | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State (TS) Search | Identifies the geometry and energy of the highest point on the reaction coordinate. | Calculates activation barriers for ring-opening or cycloaddition. nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a found TS connects the correct reactants and products. | Maps the complete reaction pathway from reactant to product. |

| Solvent Modeling (e.g., PCM, SMD) | Accounts for the effect of the solvent on reaction energetics. | Provides more accurate energy profiles for reactions in solution. |

| Conceptual DFT (Reactivity Indices) | Calculates global and local electrophilicity/nucleophilicity. | Predicts how the molecule will interact with other reagents. cuny.edu |

Conformational Analysis and Investigation of Ring Strain Effects

The three-dimensional structure and dynamics of this compound are governed by its conformational flexibility and the energetic penalty of its ring strain.

Conformational Analysis: A key conformational process in aziridines is pyramidal inversion at the nitrogen atom. Unlike acyclic amines, which typically have low inversion barriers (5-6 kcal/mol), aziridines exhibit a significantly higher barrier (around 18-19 kcal/mol for the parent compound). researchgate.netsapub.org This high barrier is a direct consequence of the angle strain; the transition state for inversion requires a planar nitrogen geometry with bond angles of 120°, which would further increase the strain in the three-membered ring. researchgate.net This barrier can be high enough to allow for the isolation of stable invertomers at low temperatures. wikipedia.org For this compound, computational methods can be used to precisely calculate the energy barrier for nitrogen inversion, taking into account the electronic effects of the aryl substituent. researchgate.net

| Compound | Heteroatom | Approximate RSE (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | None | 27.5 | nih.gov |

| Aziridine | Nitrogen | 27.0 | osti.gov |

| Oxirane | Oxygen | 27.3 |

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations are a powerful tool for predicting the reactivity of this compound and the selectivity of its reactions. By analyzing its computed electronic properties, one can anticipate its behavior in various chemical environments.

Reactivity Prediction: The reactivity of this compound is dominated by the electrophilic nature of the ring carbons, which are susceptible to attack by nucleophiles. The electron-withdrawing p-cyanophenyl group enhances the electrophilicity of the aziridine ring by pulling electron density away from the nitrogen and, consequently, from the carbon atoms. This activation makes it more reactive towards nucleophilic ring-opening compared to N-alkyl or N-H aziridines. Computational tools can visualize this effect through the calculation of Molecular Electrostatic Potential (MEP) maps, which show the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The aziridine carbons would be expected to show a significant positive potential, indicating them as likely sites for nucleophilic attack.